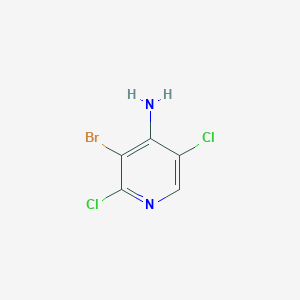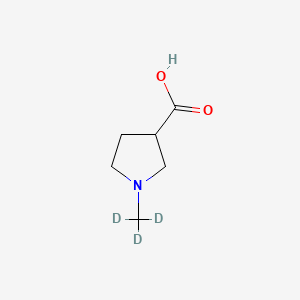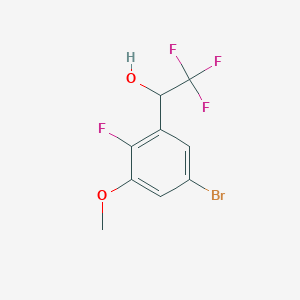
1-(5-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “1-(5-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and potential uses in various scientific fields. This compound has garnered interest due to its distinctive characteristics and potential benefits in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of compound “1-(5-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol” involves specific synthetic routes and reaction conditions. The synthesis typically includes a series of chemical reactions that lead to the formation of the desired compound. These reactions may involve the use of specific reagents, catalysts, and solvents under controlled conditions to achieve the desired product.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up to meet demand. This involves optimizing the synthetic routes for large-scale production, ensuring consistency and purity of the final product. Industrial production methods may include batch or continuous processes, depending on the requirements and feasibility.
Chemical Reactions Analysis
Types of Reactions: Compound “1-(5-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions: The reactions involving compound “this compound” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions may involve nucleophiles or electrophiles under appropriate conditions.
Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used. These products can vary widely, ranging from simple derivatives to complex molecules with enhanced properties.
Scientific Research Applications
Compound “1-(5-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol” has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used to investigate biological pathways and interactions. In medicine, compound “this compound” could be explored for its potential therapeutic effects and drug development. Additionally, it has applications in industry, where it may be used in the production of materials, chemicals, and other products.
Mechanism of Action
Compound “1-(5-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but “this compound” may exhibit distinct properties or activities that set it apart. This comparison helps in understanding the compound’s potential advantages and limitations.
Comparison with Similar Compounds
- Compound A
- Compound B
- Compound C
Properties
IUPAC Name |
1-(5-bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4O2/c1-16-6-3-4(10)2-5(7(6)11)8(15)9(12,13)14/h2-3,8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIRMOYYUHDAAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1F)C(C(F)(F)F)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
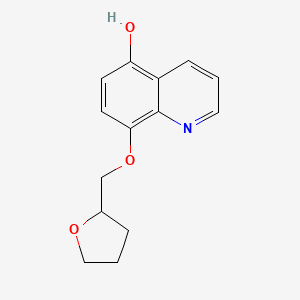
![9-(1-Naphthyl)-10-[4-(2-naphthyl)phenyl]anthracene](/img/structure/B8129271.png)
![3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene](/img/structure/B8129272.png)

![Tert-butyl 4-[4-({[(4-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}phenyl)methyl]amino}methyl)phenyl]piperazine-1-carboxylate](/img/structure/B8129306.png)

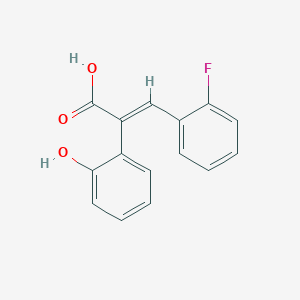
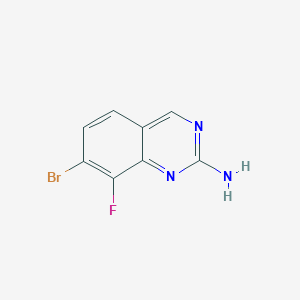
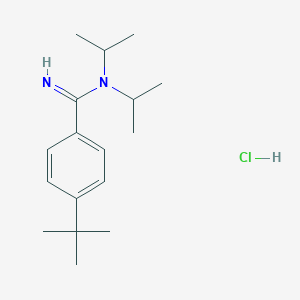
![Ethyl 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B8129338.png)
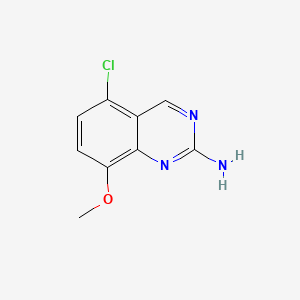
![tert-Butyl 4-{[(2-methoxyethyl)carbamoyl]methyl}piperazine-1-carboxylate](/img/structure/B8129354.png)
